Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate is a synthetic heterocyclic compound featuring a dihydropyridinone core substituted with ethyl, methyl, and hydroxyl groups, a 4-fluorophenyl moiety, and a piperazine ring linked via a carboxylate ester. The 4-fluorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the piperazine moiety contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-fluorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c1-4-26-15(3)14-18(27)19(21(26)28)20(16-6-8-17(23)9-7-16)24-10-12-25(13-11-24)22(29)30-5-2/h6-9,14,20,27H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGMHMJCIGUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C(=O)OCC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body.
Mode of Action
Indole derivatives have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Biological Activity
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 459.5 g/mol. The structure includes a piperazine ring, a pyridine moiety, and a fluorophenyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 939241-89-1 |
Neuroprotective Effects
Recent studies have indicated that derivatives similar to this compound exhibit neuroprotective properties. These compounds are believed to exert their effects through the inhibition of neuroinflammatory pathways and modulation of neurotransmitter systems.
Mechanism of Action:
- Inhibition of Neuroinflammation: The compound has shown potential in reducing the release of pro-inflammatory cytokines, which are implicated in various neurodegenerative diseases.
- Antioxidant Activity: It may also act as an antioxidant, protecting neuronal cells from oxidative stress.
Antimicrobial and Anticancer Activities
Research indicates that this compound and its analogs possess antimicrobial properties against various pathogens. Additionally, preliminary studies suggest anticancer activity through mechanisms involving apoptosis induction in cancer cells.
Case Studies:
- Antimicrobial Study: A study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Anticancer Research: In vitro assays revealed that the compound could inhibit the proliferation of certain cancer cell lines, making it a candidate for further anticancer drug development.
Pharmacological Studies
Pharmacological evaluations have shown that this compound interacts with multiple biological targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with several derivatives, as outlined below:
Functional Group Impact
- Fluorine vs. Chlorine Substituents : The 4-fluorophenyl group in the target compound may offer improved metabolic stability compared to the 2-chlorophenyl analog , as fluorine’s electronegativity reduces susceptibility to oxidative degradation.
- Piperazine vs. Pyrazole/Tetrahydropyrimidine : The piperazine ring enhances solubility and bioavailability compared to pyrazole or tetrahydropyrimidine systems . Piperazine derivatives are also associated with CNS activity and antimicrobial effects .
- Dihydropyridinone Core: The 4-hydroxy-2-oxo-1,2-dihydropyridinone moiety is critical for antioxidant activity, as demonstrated by derivatives in , where bromine substitution increased radical scavenging efficacy (79.05% vs. 17.55% for methoxy-substituted analogs) .
Pharmacological and ADMET Considerations
- Antioxidant Potential: The target compound’s dihydropyridinone core and hydroxyl group align with antioxidant mechanisms observed in pyridin-2(1H)-one derivatives . However, direct data on its DPPH scavenging activity are unavailable.
- Antimicrobial Activity : Piperazine derivatives from Streptomyces spp. exhibit antimicrobial properties , suggesting possible activity for the target compound.
- ADMET Profile : The ethyl carboxylate ester may improve membrane permeability, while the fluorine atom could reduce cytochrome P450-mediated metabolism, extending half-life .
Computational and Crystallographic Insights
- Ring Puckering: The dihydropyridinone ring’s puckering (quantified via Cremer-Pople parameters ) may influence binding to biological targets.
- Crystallographic Validation : SHELX-based refinements (used in related compounds ) could resolve conformational details critical for structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and what challenges arise in achieving high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Piperazine ring formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to construct the piperazine core .
- Coupling of fluorophenyl and dihydropyridinone moieties : A nucleophilic substitution or cross-coupling reaction to link the 4-fluorophenyl group to the dihydropyridinone scaffold. This step requires precise temperature control (e.g., 60–80°C) to avoid side reactions .
- Final esterification : Introducing the ethyl carboxylate group via a Steglich esterification or similar method.
- Purity Challenges : Byproducts from incomplete coupling or ester hydrolysis are common. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR (¹H, ¹³C, 19F) : Critical for confirming the presence of the 4-fluorophenyl group (δ ~115–125 ppm in ¹³C NMR) and piperazine protons (δ ~2.5–3.5 ppm in ¹H NMR). 2D NMR (COSY, HSQC) resolves overlapping signals from the dihydropyridinone ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₃H₂₈FN₃O₅) and detects trace impurities .
- FT-IR : Confirms carbonyl groups (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (O-H stretch ~3200–3500 cm⁻¹) .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix (pH: 3, 7, 11; temperature: 25°C, 40°C, 60°C; time: 24h, 48h) to study degradation kinetics. Monitor decomposition via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life .
Advanced Research Questions
Q. What strategies optimize the compound’s reaction yield in the presence of steric hindrance from the 4-fluorophenyl and ethyl groups?
- Methodological Answer :
- Catalytic Systems : Use Pd-catalyzed Buchwald-Hartwig coupling with bulky ligands (e.g., XPhos) to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates. Microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 12h conventional heating) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict steric clashes and guide substituent positioning .
Q. How can researchers resolve contradictions in biological activity data across in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain bioavailability discrepancies. The compound’s ester group may hydrolyze rapidly in vivo, altering activity .
- Dose-Response Analysis : Use Hill slope models to compare EC₅₀ values across assays. Contradictions may arise from off-target effects in complex biological systems .
Q. What advanced methodologies validate the compound’s proposed mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) between the compound and target enzymes (e.g., kinases). The piperazine moiety often enhances binding via H-bonding with active-site residues .
- Cryo-EM/X-ray Crystallography : Resolves 3D interactions at atomic resolution. For example, the 4-fluorophenyl group may occupy a hydrophobic pocket in the enzyme .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Q. How can researchers address batch-to-batch variability in spectral data during quality control?
- Methodological Answer :
- Multivariate Analysis (MVA) : Apply PCA (Principal Component Analysis) to NMR or HPLC datasets to identify outlier batches. Variability often stems from residual solvents (e.g., DMF) or moisture content .
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy during synthesis to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
